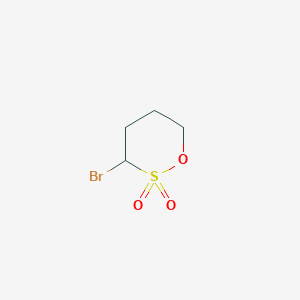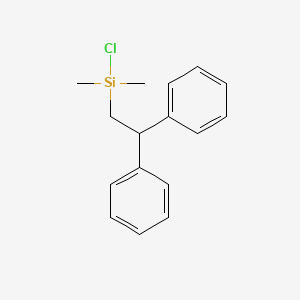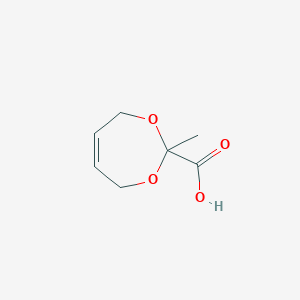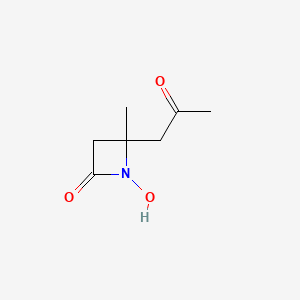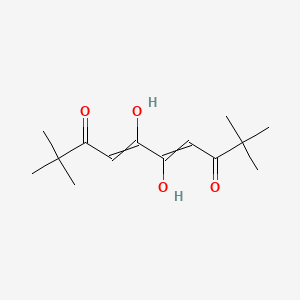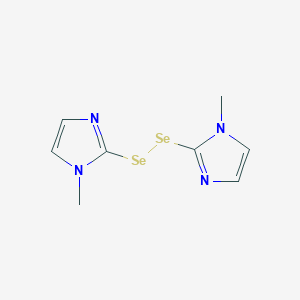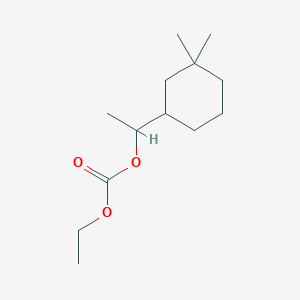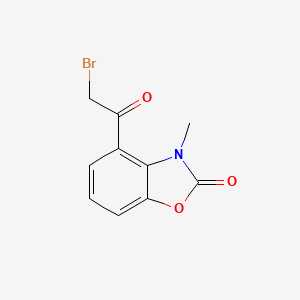
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- is a synthetic organic compound that belongs to the class of benzoxazolones. This compound is characterized by the presence of a bromoacetyl group at the 4-position and a methyl group at the 3-position of the benzoxazolone ring. Benzoxazolones are known for their diverse biological activities and are used in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- typically involves the bromination of 3-methyl-2(3H)-benzoxazolone followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly .
化学反应分析
Types of Reactions
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazolones, heterocyclic compounds, and functionalized derivatives that can be used in further chemical transformations .
科学研究应用
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
相似化合物的比较
Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but with a coumarin ring instead of a benzoxazolone ring.
4-(Bromoacetyl)-2H-chromen-2-one: Another similar compound with a chromenone ring.
3-(Bromoacetyl)-2H-chromen-2-one: Differing by the position of the bromoacetyl group.
Uniqueness
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromoacetyl and methyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
CAS 编号 |
668275-88-5 |
|---|---|
分子式 |
C10H8BrNO3 |
分子量 |
270.08 g/mol |
IUPAC 名称 |
4-(2-bromoacetyl)-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8BrNO3/c1-12-9-6(7(13)5-11)3-2-4-8(9)15-10(12)14/h2-4H,5H2,1H3 |
InChI 键 |
QWAXMGDBCUGMMO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC=C2OC1=O)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


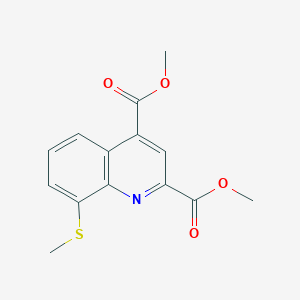
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)
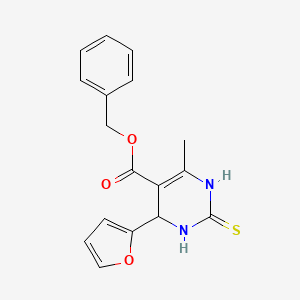
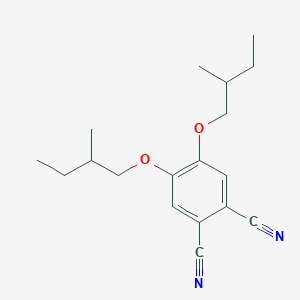
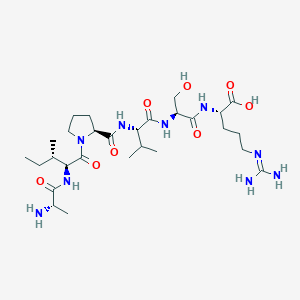
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)
